molecular formula C6H2BrClN2S B3026962 6-Bromo-2-chlorothiazolo[5,4-b]pyridine CAS No. 1196151-70-8

6-Bromo-2-chlorothiazolo[5,4-b]pyridine

Cat. No.: B3026962
CAS No.: 1196151-70-8
M. Wt: 249.52
InChI Key: BMHFKZSCFLPSPX-UHFFFAOYSA-N
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Description

6-Bromo-2-chlorothiazolo[5,4-b]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry and pharmaceutical research. The presence of bromine and chlorine atoms further enhances its reactivity and potential for various chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chlorothiazolo[5,4-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One common method includes the use of 2-amino-3-bromo-5-chloropyridine as a starting material, which undergoes cyclization in the presence of suitable reagents like O-ethylxanthic acid potassium salt . Another approach involves the annulation of thiazole rings to pyridine derivatives under specific conditions .

Industrial Production Methods: Industrial production of this compound may employ multicomponent one-pot methods, which are environmentally friendly and highly efficient. These methods often involve the condensation of thiazolidinone with aldehydes followed by subsequent reactions to form the desired thiazolo[5,4-b]pyridine scaffold .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chlorothiazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

6-Bromo-2-chlorothiazolo[5,4-b]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chlorothiazolo[5,4-b]pyridine involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

  • 6-Chloro-2-mercaptothiazolo[4,5-b]pyridine
  • 2-Bromo-7-chlorothiazolo[5,4-c]pyridine
  • 3-Bromo-6-chloropyridine-2-carbonitrile

Comparison: 6-Bromo-2-chlorothiazolo[5,4-b]pyridine stands out due to its unique combination of bromine and chlorine atoms, which enhance its reactivity and potential for chemical modifications. Compared to similar compounds, it offers a distinct set of pharmacological and chemical properties that make it valuable for various applications .

Properties

IUPAC Name

6-bromo-2-chloro-[1,3]thiazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHFKZSCFLPSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735543
Record name 6-Bromo-2-chloro[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196151-70-8
Record name 6-Bromo-2-chloro[1,3]thiazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-chloro-[1,3]thiazolo[5,4-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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